1-(Difluoromethyl)-7-iodonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-7-iodonaphthalene is an organic compound that features both difluoromethyl and iodine substituents on a naphthalene ring
Preparation Methods
The synthesis of 1-(Difluoromethyl)-7-iodonaphthalene typically involves the introduction of the difluoromethyl group and the iodine atom onto the naphthalene ring. One common method involves the use of difluoromethylation reagents and iodination reactions. The difluoromethylation can be achieved through various methods, including the use of difluorocarbene reagents or electrophilic difluoromethylation agents . The iodination step can be performed using iodine or iodine-containing reagents under suitable conditions .
Chemical Reactions Analysis
1-(Difluoromethyl)-7-iodonaphthalene can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups on the naphthalene ring.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Scientific Research Applications
1-(Difluoromethyl)-7-iodonaphthalene has several applications in scientific research:
Medicinal Chemistry: The difluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug molecules, making this compound a valuable intermediate in the synthesis of pharmaceuticals.
Materials Science: The unique electronic properties of the difluoromethyl and iodine substituents make this compound useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: The compound can be used as a probe in biological studies to investigate the interactions of difluoromethylated molecules with biological targets.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-7-iodonaphthalene depends on its specific application. In medicinal chemistry, the difluoromethyl group can interact with biological targets by forming hydrogen bonds and enhancing the lipophilicity of the molecule . The iodine atom can also participate in halogen bonding interactions, which can influence the binding affinity and selectivity of the compound for its target .
Comparison with Similar Compounds
1-(Difluoromethyl)-7-iodonaphthalene can be compared with other difluoromethylated and iodinated compounds:
1-(Difluoromethyl)-2-nitrobenzene: This compound also features a difluoromethyl group and is used in similar applications, but it has different electronic properties due to the presence of the nitro group.
1-(Trifluoromethyl)-7-iodonaphthalene: The trifluoromethyl group provides different steric and electronic effects compared to the difluoromethyl group, which can influence the compound’s reactivity and applications.
Properties
Molecular Formula |
C11H7F2I |
---|---|
Molecular Weight |
304.07 g/mol |
IUPAC Name |
1-(difluoromethyl)-7-iodonaphthalene |
InChI |
InChI=1S/C11H7F2I/c12-11(13)9-3-1-2-7-4-5-8(14)6-10(7)9/h1-6,11H |
InChI Key |
JXHHWUZYCLZNIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)I)C(=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.